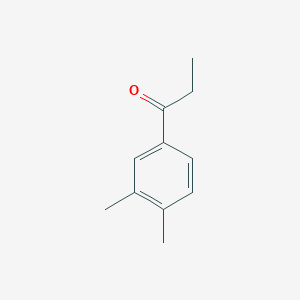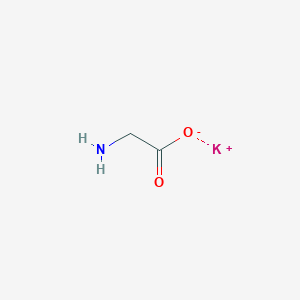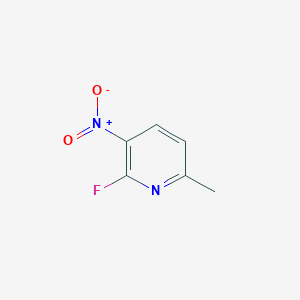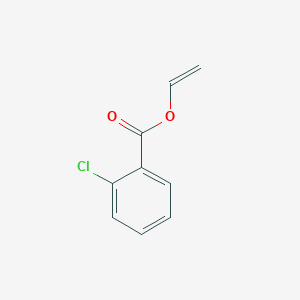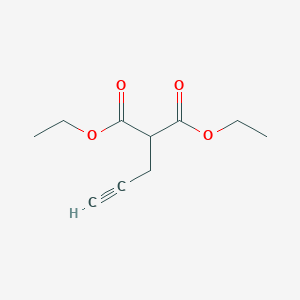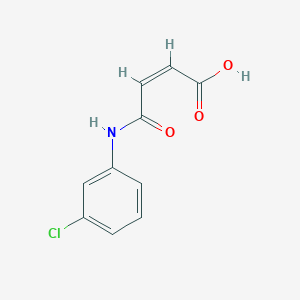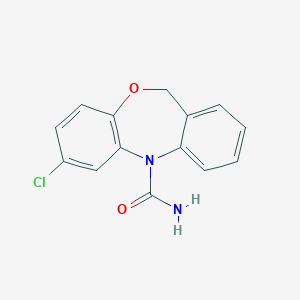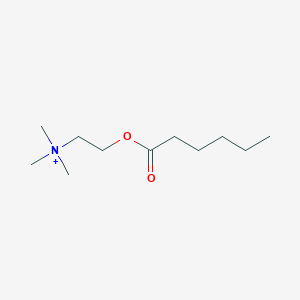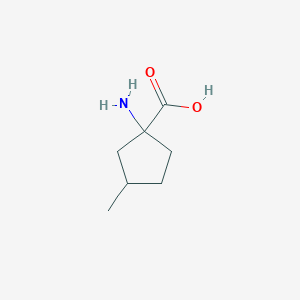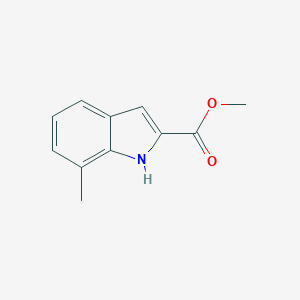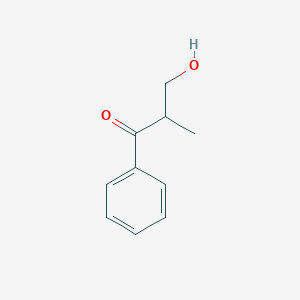
3-Hydroxy-2-methyl-1-phenylpropan-1-one
Overview
Description
3-Hydroxy-2-methyl-1-phenylpropan-1-one , also known by other names such as 2-Hydroxy-2-methylpropiophenone , 1-Phenyl-2-methyl-2-hydroxypropanone , and 2-Methyl-3-phenyl-3-oxopropan-2-ol , is a chemical compound with the molecular formula C10H12O2 . It belongs to the class of aryl ketones and is characterized by a hydroxyl group (OH) and a methyl group (CH3) attached to the phenyl ring. This compound plays a crucial role in various applications, including photoinitiators for UV-curable resins and crosslinking of polymers .
Synthesis Analysis
The synthesis of 3-Hydroxy-2-methyl-1-phenylpropan-1-one involves several methods. One common approach is the acylation of 2-methylpropiophenone using an appropriate reagent. For instance, the reaction of 2-methylpropiophenone with hydrogen peroxide in the presence of a catalyst can yield the desired product. Additionally, other synthetic routes, such as oxidation or reduction , have been explored in the literature .
Molecular Structure Analysis
The compound’s molecular structure consists of a phenyl ring (C6H5) attached to a propionyl group (C3H5CO-) via a hydroxyl group (OH). The methyl group (CH3) is positioned at the alpha carbon of the propionyl group. The arrangement of atoms and functional groups in the molecule significantly influences its properties and reactivity .
Chemical Reactions Analysis
- Reduction and Oxidation : These reactions modify the functional groups attached to the phenyl ring or the propionyl group .
Physical And Chemical Properties Analysis
Scientific Research Applications
Catalysis and Reaction Mechanisms
Research on 3-Hydroxy-2-methyl-1-phenylpropan-1-one has contributed to understanding catalysis and reaction mechanisms. For instance, studies have focused on its role in solvolysis reactions, where it acts as an intermediate. These studies help in understanding the catalytic processes and the formation of elimination products in such reactions (Thibblin & Sidhu, 1993).
Structural Analysis and Spectroscopy
Significant work has been done in the field of structural analysis and vibrational spectroscopy of this compound. Fourier Transform Infrared (FTIR) spectrum studies have been carried out to understand its molecular geometry and vibrational frequencies, contributing to the broader field of molecular spectroscopy (Belaidi, Bouchaour, & Maschke, 2013).
Tautomerism Studies
Investigations into the tautomerism of aryl-substituted phenylpropanes, including 3-Hydroxy-2-methyl-1-phenylpropan-1-one, have been conducted. These studies explore how such compounds exist in different forms (tautomers) and their behavior in various phases. This research aids in understanding the chemical properties and reactivity of such molecules (Cunningham, Lowe, & Threadgill, 1989).
Organic Synthesis Applications
The compound has been studied in the context of organic synthesis, particularly in the Reformatsky reaction. It plays a role in the synthesis of diastereomeric esters, contributing to the broader field of organic synthesis and stereochemistry (MatsumotoTakashi & FukuiKenji, 1972).
Photopolymerization Studies
Research on 3-Hydroxy-2-methyl-1-phenylpropan-1-one has explored its role in photopolymerization processes. Studies have examined its interaction with other compounds in photoinitiated free-radical polymerization, contributing to advancements in polymer chemistry (Alupei, Alupei, & Ritter, 2002).
Enzymatic and Metabolic Studies
The compound has been the subject of enzymatic and metabolic studies. These investigations focus on the metabolic pathways and enzymatic reactions involving tertiary amines, which is critical for understanding various biological processes and drug metabolism (Abdel-Monem, 1975).
Green Chemistry
Research in green chemistry has included the synthesis of derivatives of 3-Hydroxy-2-methyl-1-phenylpropan-1-one. These studies are significant for developing more environmentally friendly and sustainable chemical processes (Li et al., 2013).
Asymmetric Synthesis
The compound has been studied in the context of asymmetric synthesis, such as in the hydrogenation of 1-phenylpropane-1,2-dione. Research in this area contributes to the field of chiral synthesis, which is important in the production of optically active compounds (Toukoniitty et al., 2004).
Safety And Hazards
Future Directions
Research on 3-Hydroxy-2-methyl-1-phenylpropan-1-one continues to explore its applications in various fields, including coatings, adhesives, and biomedical materials. Investigating novel derivatives, improving synthesis methods, and understanding its interactions with other compounds are promising avenues for future studies .
properties
IUPAC Name |
3-hydroxy-2-methyl-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHKOCQFUSUCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456102 | |
| Record name | 3-Hydroxy-2-methyl-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methyl-1-phenylpropan-1-one | |
CAS RN |
16735-22-1 | |
| Record name | 3-Hydroxy-2-methyl-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



